3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is a derivative of 5-fluorouracil (5-FU), a pyrimidine analog that acts as an antimetabolite. [, ] 5-FU is a well-established chemotherapeutic agent used to treat various cancers. Derivatives of 5-FU, like 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, are synthesized and studied for their potential as novel antitumor agents. [, ] These derivatives are designed to improve upon the pharmacological properties of 5-FU, such as increasing its selectivity towards cancer cells and enhancing its efficacy. []
3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, also known as Fluorodeoxyuridylate or 5-fluoro-2'-deoxyuridylate, is a fluorinated pyrimidine derivative with significant biological and chemical relevance. Its molecular formula is C7H7FN2O4, and it has a molecular weight of 188.14 g/mol. The compound features a fluorine atom at the fifth position of the pyrimidine ring, which enhances its reactivity and specificity in biological systems.
The synthesis of 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid typically involves nucleophilic substitution reactions. A common approach includes the reaction of a suitable 5-fluoropyrimidine precursor with propanoic acid derivatives. This reaction is generally conducted under mild to moderate conditions, often utilizing catalysts such as palladium or copper complexes to facilitate the substitution process.
In industrial settings, continuous flow reactors are employed for large-scale synthesis to ensure consistent product quality and yield. The key intermediates are purified through recrystallization or chromatographic techniques to eliminate impurities that could affect the compound's efficacy and safety.
The molecular structure of 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid can be represented by its InChI key: InChI=1S/C7H7FN2O4/c8-4-3-10(2-1-5(11)12)7(14)9-6(4)13/h3H,1-2H2,(H,11,12)(H,9,13,14)
. The compound consists of a pyrimidine ring with two keto groups (dioxo) and a propanoic acid side chain.
The compound's properties include:
3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid participates in various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its applicability in different fields.
The mechanism of action for 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid primarily involves its role as an antimetabolite. It mimics naturally occurring nucleotides and interferes with DNA synthesis by inhibiting thymidylate synthase. This inhibition disrupts the production of thymidine monophosphate from deoxyuridine monophosphate, leading to impaired DNA replication and ultimately cell death in rapidly dividing cells such as cancer cells.
3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is typically characterized by:
The compound exhibits notable stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity is enhanced due to the presence of the fluorine atom and the dioxo functional groups .
3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid has several scientific applications:
Additionally, its unique structural features make it a candidate for further modifications aimed at enhancing its biological activity and specificity against various diseases .
The compound 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid (CAS: 6214-60-4) emerged from systematic modifications of pyrimidine nucleobases in the late 20th century. Initially explored as an analog of 5-fluorouracil—a well-known chemotherapeutic agent—this fluorinated derivative incorporates a propanoic acid chain at the N1 position of the pyrimidine ring. The IUPAC name reflects its structural features:
Its shorthand name, 5-fluoro-1-(2-carboxyethyl)uracil, appears in early literature, though the full systematic name remains standard in chemical databases [1] [2]. The MDL number MFCD01471178 (ChemDraw-derived identifier) further aids structural verification [1].
Table 1: Nomenclature and Identifiers
Designation | Value |
---|---|
Systematic IUPAC Name | 3-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid |
CAS Registry Number | 6214-60-4 |
MDL Number | MFCD01471178 |
Molecular Formula | C₇H₇FN₂O₄ |
Common Synonyms | 5-Fluoro-1-(2-carboxyethyl)uracil |
This compound belongs to the N1-substituted dihydrouracil subclass, characterized by:
Taxonomically, it bridges:
Table 2: Classification within Pyrimidine Derivatives
Structural Category | Representative Compounds |
---|---|
Unsubstituted Dihydrouracils | 3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid (CAS 2950-82-5) [8] |
Halogenated at C5 | Target compound (CAS 6214-60-4); 5-Bromouracil analog (CAS 22384-58-3) [10] |
Amino acid-conjugated | (S)-5-Fluorowillardiine (CAS 140187-23-1) [3] [5] |
Despite its straightforward synthesis, several hurdles impede applied research:1. Synthetic Accessibility:- Commercial suppliers list it as "discontinued" or "out of stock," limiting accessibility for biological screening [2] [6] [7].- Requires multi-step synthesis starting from 5-fluorouracil and alkylating agents (e.g., acrylate derivatives), with purification challenges due to polar by-products [1] [10].
Lactam Form: C1=O, C3-NH, C4=O Lactim Form: C1-OH, C3=N, C4-OH
Table 3: Key Research Challenges
Challenge Category | Specific Gaps |
---|---|
Synthetic Chemistry | Scalable synthesis; purification protocols |
Structural Characterization | Melting point; NMR/IR spectra; X-ray crystallography |
Biological Relevance | Target identification; mechanism of action studies |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8